Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206630-28-5
VCID: VC3429205
InChI: InChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16)
SMILES: CCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C
Molecular Formula: C11H15IN2O4S
Molecular Weight: 398.22 g/mol

Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate

CAS No.: 1206630-28-5

Cat. No.: VC3429205

Molecular Formula: C11H15IN2O4S

Molecular Weight: 398.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate - 1206630-28-5

Specification

CAS No. 1206630-28-5
Molecular Formula C11H15IN2O4S
Molecular Weight 398.22 g/mol
IUPAC Name ethyl 2-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16)
Standard InChI Key IMOUKKYYRAAKPR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Physical Properties

Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate is a thiazole derivative characterized by multiple functional groups including an iodo substituent at position 2, a tert-butoxycarbonyl (Boc) protected amino group at position 5, and an ethyl ester at position 4. The combination of these functional groups creates a versatile scaffold for further synthetic transformations in medicinal chemistry and materials science applications.

Basic Information

The compound is a complex organic molecule with a defined chemical structure that incorporates a five-membered heterocyclic thiazole ring containing both sulfur and nitrogen atoms. Its physicochemical properties make it suitable for various synthetic applications, particularly in pharmaceutical development.

Table 1: Chemical Identity and Physical Properties

PropertyValue
IUPAC NameEthyl 2-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
CAS Registry Number1206630-28-5
Molecular FormulaC₁₁H₁₅IN₂O₄S
Molecular Weight398.22 g/mol
SMILESCCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C
Standard InChIInChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16)
Standard InChIKeyIMOUKKYYRAAKPR-UHFFFAOYSA-N
Physical FormSolid

Structural Characteristics

The compound features several important structural elements that contribute to its reactivity and utility:

  • A thiazole ring core (a five-membered heterocycle containing sulfur and nitrogen)

  • An iodo substituent at the 2-position, which provides a reactive site for various coupling reactions

  • A tert-butoxycarbonyl (Boc) protected amino group at the 5-position

  • An ethyl ester group at the 4-position, which offers potential for further functionalization

Applications and Research Context

Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate has significant applications in synthetic organic chemistry and pharmaceutical development. Its utility stems from its functional group diversity and potential for further modification.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds. The thiazole core is found in many bioactive molecules, and the ability to selectively functionalize different positions of this heterocycle makes this compound valuable in medicinal chemistry.

Research Applications

Research on Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate primarily focuses on its utility as a synthetic intermediate. The presence of the iodo group at the 2-position provides a versatile handle for further transformations, such as metal-catalyzed cross-coupling reactions, which can introduce various carbon-based substituents.

In the context of related thiazole derivatives, researchers have explored applications in the development of:

  • Pharmaceuticals and drug candidates

  • Imaging agents and probes

  • Building blocks for more complex molecular architectures

ClassificationDetails
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
SpecificationDetails
Purity≥95% (typical specification)
Available Quantities50 mg and other package sizes
Price RangeApproximately $471.25 for 50 mg (as of 2024)
Intended UseFor research purposes only. Not for human or veterinary use
Storage RecommendationsStore in well-ventilated area away from incompatible substances

Related Compounds and Derivatives

Several related compounds and derivatives of Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate have been reported in the literature, providing additional context for understanding its chemistry and applications .

Key Related Compounds

  • Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate (CAS: 899898-44-3): A closely related compound where the iodo group is replaced by a methyl group, which exhibits different reactivity patterns

  • Ethyl 2-Amino-5-iodothiazole-4-carboxylate (CAS: 860646-12-4): The precursor compound before Boc protection, which features a free amino group at position 2 and an iodo group at position 5

  • 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid (CAS: 83673-98-7): The carboxylic acid analog, where the ethyl ester is hydrolyzed to the free carboxylic acid

Comparative Properties

The presence of different substituents on the thiazole ring significantly affects the reactivity and biological properties of these compounds. For example:

  • The iodo substituent in Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate provides a reactive site for various coupling reactions

  • The methyl analog offers different electronic properties and is less reactive toward coupling reactions

  • The free amino compound can participate in different types of reactions compared to the Boc-protected analog

Future Research Directions

Based on the current understanding of Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate and related compounds, several promising research directions can be identified .

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